molecular formula C7H6N2S B039445 Thieno[3,2-b]pyridin-3-amine CAS No. 120208-33-5

Thieno[3,2-b]pyridin-3-amine

Cat. No. B039445
M. Wt: 150.2 g/mol
InChI Key: QNILVEIBHSZAQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Thieno[3,2-b]pyridin-3-amine derivatives involves several innovative approaches. Microwave-assisted synthesis has been utilized for the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, offering fair to good yields under optimized conditions (Ankati & Biehl, 2010). Another method described involves a two-step process yielding thieno[3,2-b]pyridine with significant overall efficiency, highlighting electrophilic substitution and lithiation as key steps (Klemm & Louris, 1984). Additionally, regioselective lithiation of 3-methylthiopyridine has been employed as a crucial step in synthesizing thieno[3,2-b]pyridine derivatives, demonstrating the versatility of this approach (Comoy, Banaszak, & Fort, 2006).

Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]pyridin-3-amine and its derivatives has been extensively studied through various analytical techniques. For instance, X-ray crystallography has provided insights into the planarity of the thieno[2,3-b]pyridine ring system and the orientation of amino and carbonyl groups relative to the heterocyclic ring system (Zhang et al., 2009).

Chemical Reactions and Properties

Chemical modifications and reactions of Thieno[3,2-b]pyridin-3-amine derivatives have been explored, revealing a variety of functionalized compounds. Notably, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters showcases the compound's versatility in undergoing reactions to produce compounds with potential antianaphylactic activity (Wagner et al., 1993).

Scientific Research Applications

Reactions and Biological Interest

Compounds derived from reactions involving Thieno[3,2-b]pyridin-3-amine have shown promise in biological applications. For instance, the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines with amines leads to the formation of substances like 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides and N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)amidines, which have shown potential, particularly for their antianaphylactic reactions (Böhm et al., 1992).

Anti-Proliferative Activities

Thieno[2,3-b]pyridines are known for their potent anti-proliferative activities against a range of human cancer cell lines. Research aimed at improving the solubility of these compounds while retaining their anti-proliferative actions has led to the discovery of Thieno[2,3-b]pyridines with enhanced aqueous solubility and potent inhibitory effects on cancer cell growth (Haverkate et al., 2021).

Antianaphylactic Activity

N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their derivatives, synthesized through the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with amines, have demonstrated antianaphylactic activity. This highlights the potential medicinal application of Thieno[3,2-b]pyridin-3-amine derivatives in treating allergic reactions (Wagner et al., 1993).

Fluorescence Properties

Studies on the substituent effects on absorption and fluorescence properties of Thieno[3, 2-c]Pyridine derivatives have been conducted. This research is significant for the development of materials with specific optical properties (Chavan et al., 2017).

Heterocyclic Synthesis

Thieno[2,3-b]pyridine-2-carboxylate has been used to construct a variety of new heterocyclic systems. This demonstrates the chemical versatility and utility of Thieno[3,2-b]pyridin-3-amine in synthetic chemistry, particularly in creating complex molecular structures (Madkour et al., 2010).

Photophysical and Biological Studies

Thieno[3,2-b]pyridine derivatives have been studied for their photophysical properties and potential as antitumor compounds. This research is crucial for understanding the interaction of these compounds with biological systems and their potential therapeutic applications (Carvalho et al., 2013).

Antitumor Drug Delivery

The use of magnetoliposomes as carriers for Thieno[3,2-b]pyridin-7-arylamines for antitumor purposes has been explored. This signifies the application of Thieno[3,2-b]pyridin-3-amine derivatives in advanced drug delivery systems for cancer treatment (Rodrigues et al., 2017).

Synthesis of Isoquinolines and Benzoisoquinolines

Thieno[3,2-c]pyridines have been synthesized via Ru-catalyzed oxidative coupling, with primary amines as directing groups. This method shows the role of Thieno[3,2-b]pyridin-3-amine in facilitating the synthesis of complex heterocyclic structures (Villuendas & Urriolabeitia, 2013).

Safety And Hazards

The safety data sheet for a related compound, Thieno[3,2-b]pyridin-7-ol, indicates that it can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thieno[3,2-b]pyridin-3-amine and its derivatives have potential therapeutic applications. For instance, they have been studied as potential anti-cancer agents targeting VEGFR-2 . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

thieno[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNILVEIBHSZAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604033
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridin-3-amine

CAS RN

120208-33-5
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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